3-(2,4-dinitrophenyl)propanoic Acid

Overview

Description

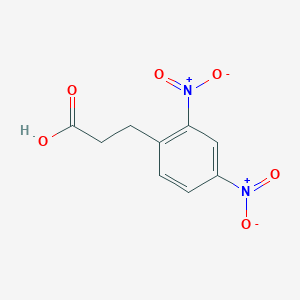

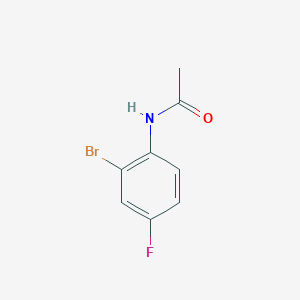

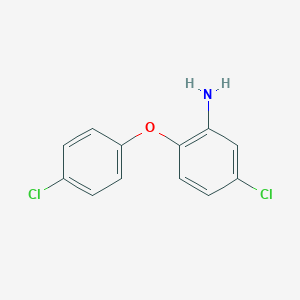

The compound 3-(2,4-dinitrophenyl)propanoic acid is a chemical derivative of propanoic acid where a 2,4-dinitrophenyl group is attached to the third carbon of the propanoic acid chain. This compound is structurally related to other compounds that have been synthesized and studied for various applications, including as intermediates in organic synthesis and as ligands for receptor binding studies.

Synthesis Analysis

The synthesis of compounds related to 3-(2,4-dinitrophenyl)propanoic acid involves various chemical reactions. For instance, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol from trans-1,3-diphenyl-2,3-epoxy-1-propanone and 2,4-dinitrophenylhydrazine in glacial acetic acid is an example of how a dinitrophenyl group can be incorporated into a compound . Similarly, the reaction of 1-fluoro-2,4-dinitrobenzene with pamidronic acid in the presence of sodium hydroxide leads to a dinitrophenyl-substituted bisphosphonate . These methods could potentially be adapted for the synthesis of 3-(2,4-dinitrophenyl)propanoic acid.

Molecular Structure Analysis

The molecular structure of compounds containing the 2,4-dinitrophenyl group has been characterized using various spectroscopic techniques. For example, the structure of a triazolyl methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . Similarly, the crystal structure of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid was determined by X-ray single crystal diffraction analysis . These studies provide insights into the molecular conformation and stereochemistry that could be relevant for understanding the structure of 3-(2,4-dinitrophenyl)propanoic acid.

Chemical Reactions Analysis

The reactivity of the 2,4-dinitrophenyl group in chemical reactions is highlighted by its role as an activating reagent in nucleotide synthesis . The initial protonation stage and formation of an intermediate P(III)-2,4-dinitrophenyl ester are crucial steps in the activation process. This suggests that the 2,4-dinitrophenyl group in 3-(2,4-dinitrophenyl)propanoic acid could also participate in similar chemical transformations, potentially acting as an activating group or as a leaving group in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,4-dinitrophenyl)propanoic acid can be inferred from related compounds. The presence of the dinitrophenyl group is known to influence the hydrophobicity and electronic properties of molecules. For instance, the tetrasodium salt of a dinitrophenyl-substituted bisphosphonate forms hydrophobic layers due to the 2,4-dinitrophenyl moiety, while the hydrophilic parts of the molecule, including sodium cations and water molecules, form a hydrophilic layer . These properties are important for understanding the solubility, stability, and reactivity of 3-(2,4-dinitrophenyl)propanoic acid.

Scientific Research Applications

-

Three New Metal–Organic Polymers Based on Flexible 3- (4- (Carboxymethoxy) Phenyl) Propanoic Acid

- Application: These new metal–organic coordination complexes have potential applications in gas adsorption, separation, catalysis, magnetism, and photoluminescent properties .

- Method: These complexes were synthesized through hydrothermal reactions of flexible 3- (4- (carboxymethoxy)phenyl) propanoic acid with different pyridyl-containing 1,3-bis (4-pyridyl)propane or 4,4′-bipyridine ligand .

- Results: The luminescent properties of complex 1 and 2 have indicated the mixture characteristic of intraligand and ligand-to-ligand charge transition. The magnetic property of 3 has shown the ferromagnetic coupling between Ni 2+ ions .

-

Development and Validation of a New Simple HPLC Method for the Determination of 3- [4- (2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium

- Application: This research developed a new simple normal phase high-performance liquid chromatography (NP-HPLC) method to separate 3- [4- (2-methylpropyl)phenyl]propanoic acid from ibuprofen sodium as well as from ibuprofen .

- Method: Separation was performed on an Ultimate Silica column (250 mm × 4.6 mm, 5 μm) using hexane, ethyl acetate and trifluoroacetate .

- Results: The NP-HPLC method could successfully separate 3- [4- (2-methylpropyl)phenyl]propanoic acid from the main peak within an analysis time of less than 20 min .

properties

IUPAC Name |

3-(2,4-dinitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c12-9(13)4-2-6-1-3-7(10(14)15)5-8(6)11(16)17/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGXPGVYYHJEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372813 | |

| Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dinitrophenyl)propanoic Acid | |

CAS RN |

90417-95-1 | |

| Record name | 3-(2,4-dinitrophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)